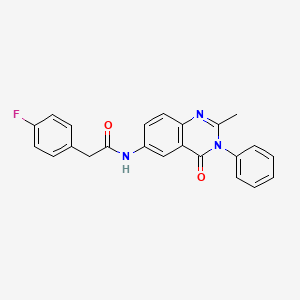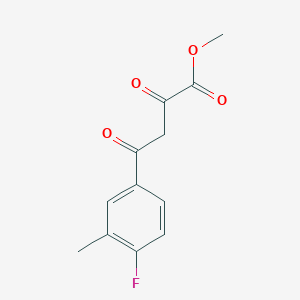![molecular formula C16H20N2O4S2 B2933856 1-{8-[(5-methylthiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 2059537-84-5](/img/structure/B2933856.png)
1-{8-[(5-methylthiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{8-[(5-methylthiophen-2-yl)sulfonyl]-8-azabicyclo[321]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound featuring a unique bicyclic structure
Mecanismo De Acción
Target of Action
The compound, also known as “1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione”, is structurally related to tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with similar targets and exert similar effects. Tropane alkaloids are known to interact with various receptors in the nervous system, influencing neurotransmitter activity .
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Pharmacokinetics
The pyrrolidine ring, a component of this compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Compounds derived from 5-ht3 receptor antagonists and containing an 8-azabicyclo[321]octane scaffold have been evaluated against nematodes, showing lethal and inhibitory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-[(5-methylthiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps. The process begins with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This scaffold is synthesized through enantioselective construction methods, often starting from acyclic precursors that contain the necessary stereochemical information .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-{8-[(5-methylthiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{8-[(5-methylthiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
1,5-dimethylbicyclo[3.2.1]octan-8-one oxime: This compound shares a similar bicyclic structure but differs in its functional groups.
Pyrrolidine-2,5-dione derivatives: These compounds have a similar core structure but may have different substituents, leading to varied biological activities.
Uniqueness
1-{8-[(5-methylthiophen-2-yl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold and the pyrrolidine-2,5-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-[8-(5-methylthiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-10-2-7-16(23-10)24(21,22)18-11-3-4-12(18)9-13(8-11)17-14(19)5-6-15(17)20/h2,7,11-13H,3-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCCGGDYUMBGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
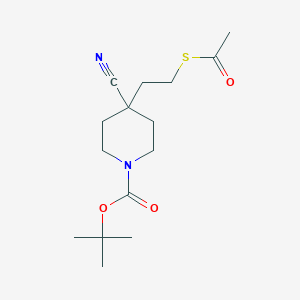
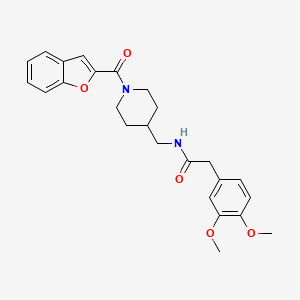
![2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone](/img/structure/B2933775.png)
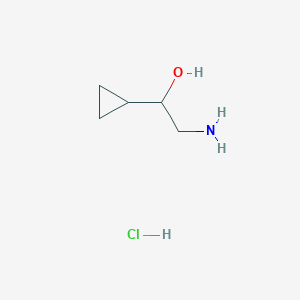
![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2933777.png)
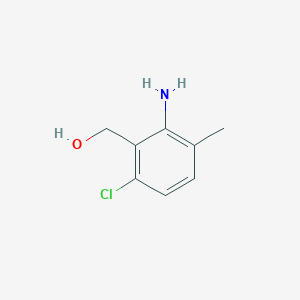
![2-[(2-chloropyridin-4-yl)formamido]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2933781.png)
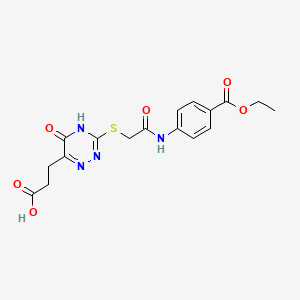
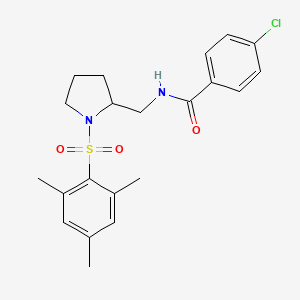
![6-ethyl 3-methyl 2-(2-((4-methoxyphenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2933789.png)
![3-(2-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2933790.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2933791.png)
